1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one
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Overview
Description
1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H8F6O3 It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one typically involves the reaction of 2,6-bis(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where the aldehyde and ketone react in the presence of a base such as sodium hydroxide or potassium hydroxide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. This interaction can trigger various biochemical and physiological processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Trifluoromethyl)phenyl)propan-1-one: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
1-(2,6-Difluorophenyl)propan-1-one: Contains difluorophenyl groups instead of trifluoromethoxy.
1-(2,6-Dimethoxyphenyl)propan-1-one: Contains dimethoxy groups instead of trifluoromethoxy.
Uniqueness
1-(2,6-Bis(trifluoromethoxy)phenyl)propan-1-one is unique due to the presence of two trifluoromethoxy groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H8F6O3 |
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Molecular Weight |
302.17 g/mol |
IUPAC Name |
1-[2,6-bis(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6O3/c1-2-6(18)9-7(19-10(12,13)14)4-3-5-8(9)20-11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
SFTGMKBJKGAAIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1OC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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